

## Chemical structure and synthesis of Tildipirosin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin

### Introduction

**Tildipirosin** is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of tylosin, **tildipirosin** features a unique tribasic character due to three amine substituents on its macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties. [2][8][9] This document provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.

## **Chemical Structure and Properties**

**Tildipirosin** is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered tylonolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with the addition of two piperidine rings.[3]

### **Physicochemical and Structural Data**

The key identifiers and properties of **Tildipirosin** are summarized in the table below.



| Property          | Value                                                                                                                                                                                                                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | CHNO                                                                                                                                                                                                                                                                             | [10][12]  |
| Molecular Weight  | 734.02 g/mol                                                                                                                                                                                                                                                                     | [12][13]  |
| CAS Number        | 328898-40-4                                                                                                                                                                                                                                                                      | [10][14]  |
| IUPAC Name        | (4R,5S,6S,7R,9R,11E,13E,15<br>R,16R)-6-<br>[(2R,3R,4S,5S,6R)-4-<br>(dimethylamino)-3,5-dihydroxy-<br>6-methyloxan-2-yl]oxy-16-<br>ethyl-4-hydroxy-5,9,13-<br>trimethyl-7-(2-piperidin-1-<br>ylethyl)-15-(piperidin-1-<br>ylmethyl)-1-oxacyclohexadeca-<br>11,13-diene-2,10-dione | [10]      |
| SMILES            | CC[C@@H]1INVALID-LINK CINVALID-LINKINVALID- LINKINVALID-LINK O1)O)O[C@@]3([H]) INVALID-LINK O3)O)N(C)C)O">C@HCN4CC CCC4                                                                                                                                                          |           |
| InChI Key         | HNDXPZPJZGTJLJ-<br>UEJFNEDBSA-N                                                                                                                                                                                                                                                  |           |
| Solubility        | DMSO: 100 mg/mL (136.24 mM)                                                                                                                                                                                                                                                      | [13][15]  |

## **Synthesis of Tildipirosin**

**Tildipirosin** is produced via a semi-synthetic pathway starting from the natural macrolide, tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17] [18]



A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step involves an amination reaction to introduce the piperidine groups, yielding **tildipirosin**.[16] One patented method reports that the conversion rate for each reaction step can exceed 80%, with a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]



Click to download full resolution via product page

General synthetic workflow for **Tildipirosin** production.

### **Mechanism of Action**

Like other macrolide antibiotics, **tildipirosin** exerts its effect by inhibiting bacterial protein synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9] The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against certain pathogens.[8][9]





Click to download full resolution via product page

Mechanism of action of Tildipirosin in bacteria.

# Quantitative Data Biological Activity

**Tildipirosin**'s efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.



| Parameter              | Organism/System                                 | Value                           | Reference |  |
|------------------------|-------------------------------------------------|---------------------------------|-----------|--|
| IC (Protein Synthesis) | In vitro<br>transcription/translatio<br>n assay | 0.23 ± 0.01 μM                  | [3]       |  |
| MIC                    | Pasteurella multocida                           | 0.25 - 1 μg/mL                  | [15]      |  |
| MIC                    | Mannheimia<br>haemolytica                       | 0.25 - 1 μg/mL                  | [15]      |  |
| MIC                    | Histophilus somni                               | 4 μg/mL                         | [7]       |  |
| MIC Range              | Glaesserella parasuis                           | ≤ 4 µg/mL (for 90% of isolates) | [19]      |  |
| MIC Range              | Salmonella spp.                                 | 4 - 16 μg/mL                    | [8][9]    |  |

### **Pharmacokinetic Parameters**

Pharmacokinetic studies in target animal species reveal rapid absorption and extensive distribution to lung tissues.

| Parameter                        | Species | Dose                       | Value                | Reference |
|----------------------------------|---------|----------------------------|----------------------|-----------|
| T (Time to Peak<br>Plasma Conc.) | Cattle  | 4 mg/kg<br>(subcutaneous)  | 23 minutes           | [8]       |
| C (Peak Plasma<br>Conc.)         | Cattle  | 4 mg/kg<br>(subcutaneous)  | 0.7 μg/mL            | [8]       |
| Absolute<br>Bioavailability      | Cattle  | 4 mg/kg<br>(subcutaneous)  | 78.9%                | [8]       |
| Terminal Half-life               | Cattle  | 4 mg/kg<br>(subcutaneous)  | ~9 days              | [8]       |
| T (Time to Peak<br>Plasma Conc.) | Pig     | 4 mg/kg<br>(intramuscular) | 5.33 ± 2.37<br>hours | [19]      |
| C (Peak Lung<br>Conc.)           | Pig     | 4 mg/kg<br>(intramuscular) | 4.06 ± 0.65<br>μg/mL | [19]      |



# Experimental Protocols Synthesis of Tildipirosin (General Method from Patent Literature)

The following protocol is a generalized summary based on published patent information and represents a plausible, though not exhaustive, description of the synthesis.[16][17]

- Reduction of Tylosin: Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding relomysin. The reaction progress is monitored by HPLC.
- Hydrolysis: The crude relomysin product is subjected to acidic hydrolysis to remove the mycarose sugar, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.
- Activation of the 23-Hydroxyl Group: The hydroxyl group at position C-23 is activated to
  create a good leaving group for subsequent nucleophilic substitution. This can be achieved
  by converting it to a sulfonate ester or through an iodination reaction (e.g., using
  triphenylphosphine and iodine).
- Amination: The activated intermediate is reacted with an excess of piperidine. This step
  introduces the two piperidinyl groups via nucleophilic substitution and reductive amination,
  forming the final tildipirosin molecule.
- Purification: The final product is purified through a series of acid-base extractions and crystallization or chromatographic techniques to achieve high purity (>99%).[17] The structure is confirmed using spectroscopic methods (NMR, MS, IR).

### Determination of Tildipirosin Residues by HPLC-MS/MS

This protocol is based on a method developed for detecting **tildipirosin** in swine tissues.[20]

- Sample Preparation and Extraction:
  - Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).
  - Extract the sample with 0.1 mol·L<sup>-1</sup> KH₂PO₄ buffer solution.



- Centrifuge the mixture and collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition an HLB solid-phase extraction column.
  - Load the supernatant onto the column.
  - Wash the column to remove interferences.
  - Elute **tildipirosin** with an appropriate solvent.
- HPLC-MS/MS Analysis:
  - Chromatography: Eluted sample is injected into an HPLC system equipped with a C18 column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.
  - Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
  - Quantification: A matrix-matched calibration curve is used to quantify the **tildipirosin** content in the samples. The reported limits of detection and quantification for this method are 10 ng·g<sup>-1</sup> and 25 ng·g<sup>-1</sup>, respectively.[20]

### Conclusion

**Tildipirosin** is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical process that has been optimized for high yield and purity. The quantitative data on its biological activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory diseases in livestock. The established protocols for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacokinetics and Pharmacodynamics of Tildipirosin Against Pasteurella multocida in a Murine Lung Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdhopebiotech.com [sdhopebiotech.com]
- 5. CN105919933A Tildipirosin injection and preparation method thereof Google Patents [patents.google.com]
- 6. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]
- 7. Frontiers | Pharmacokinetics and Pharmacodynamics of Tildipirosin Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Tildipirosin | C41H71N3O8 | CID 24860548 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Tildipirosin | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 16. CN104558076A Preparation method of tildipirosin and intermediate compounds of tildipirosin - Google Patents [patents.google.com]
- 17. CN112679570B Synthesis and purification method of tildipirosin Google Patents [patents.google.com]
- 18. CN104497082A Synthetic method for Tildipirosin Google Patents [patents.google.com]
- 19. Tildipirosin: An effective antibiotic against Glaesserella parasuis from an in vitro analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



To cite this document: BenchChem. [Chemical structure and synthesis of Tildipirosin].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682375#chemical-structure-and-synthesis-of-tildipirosin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com